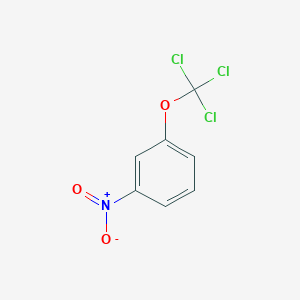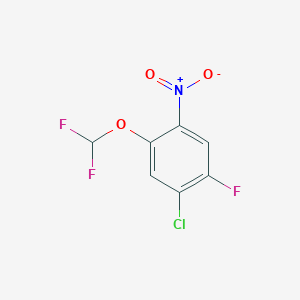
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene
Overview
Description
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene is an organic compound belonging to the class of nitroaromatics. It is a colorless liquid with a faint odor and a boiling point of about 222 °C. The compound is used in various scientific research applications, including in the synthesis of various organic molecules and as a catalyst in organic reactions. It is also used in the pharmaceutical industry for the synthesis of drugs and in the manufacture of pesticides and herbicides.
Scientific Research Applications
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene has several applications in scientific research. It is used in the synthesis of various organic molecules, including drugs, pesticides, and herbicides. It is also used as a catalyst in organic reactions, such as the synthesis of polymers and other materials. Additionally, it is used in the synthesis of fluorinated organic molecules, which are important in the development of new drugs and materials.
Mechanism of Action
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene acts as a catalyst in organic reactions. It catalyzes the reaction of two molecules to form a new compound. The reaction involves the transfer of a chlorine atom from the 1-chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene molecule to the other molecule, resulting in the formation of a new product.
Biochemical and Physiological Effects
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene is not known to have any biochemical or physiological effects. It is not known to be toxic or cause any adverse health effects in humans or animals.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene in laboratory experiments include its low toxicity, its relatively low cost, and its ability to catalyze organic reactions. The main limitation of the compound is its low solubility in water, which can limit its use in certain applications.
Future Directions
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene has many potential future applications. It could be used as a catalyst in the synthesis of new drugs or materials, or in the production of polymers and other materials. Additionally, it could be used as a starting material in the synthesis of other organic molecules. It could also be used in the production of new pesticides or herbicides, or in the synthesis of fluorinated organic molecules. Finally, it could be used in the development of new catalysts and reagents for organic reactions.
properties
IUPAC Name |
1-chloro-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-3-1-6(15-7(10)11)5(12(13)14)2-4(3)9/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFMNQSXUCTYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





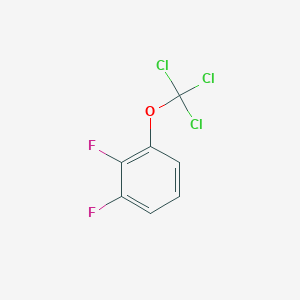
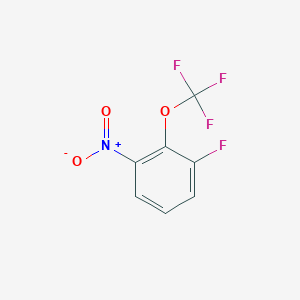

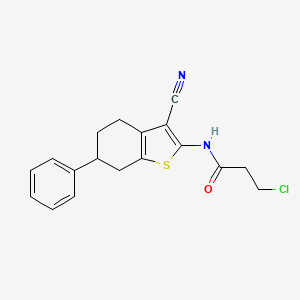
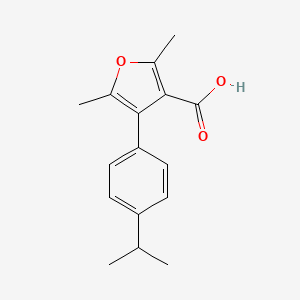
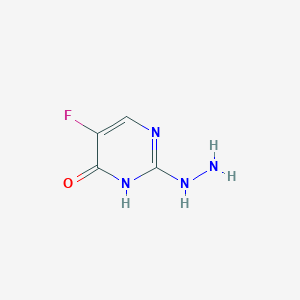

![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)



